molecular formula C14H11IN2 B1521057 1-benzyl-3-Iodo-7-azaindole CAS No. 1093759-51-3

1-benzyl-3-Iodo-7-azaindole

Cat. No. B1521057
CAS RN: 1093759-51-3
M. Wt: 334.15 g/mol
InChI Key: KJXCQDCJEMOYCK-UHFFFAOYSA-N
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Description

1-Benzyl-3-Iodo-7-azaindole is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is a compound with the molecular formula C14H11IN2 .


Synthesis Analysis

Azaindoles can be synthesized starting from chloroamino-N-heterocycles. The method involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by acetic acid-catalyzed cyclization . A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles is presented starting from nicotinic acid derivatives or 2,6-dichloropyridine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine and a pyrrole ring associated by a fused C-C bond . The molecular weight of the compound is 334.155 g/mol .


Chemical Reactions Analysis

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been used in the design of kinase inhibitors .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 and a boiling point of 457.0±35.0 °C at 760 mmHg . The molecular formula is C14H11IN2 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

Rhodium-Catalyzed Asymmetric Synthesis

A study by Croix et al. (2015) highlights the versatility of 7-azaindoles as building blocks in medicinal chemistry, particularly through a novel rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones. This process enabled the synthesis of ten new original derivatives, showcasing the compound's role in facilitating complex chemical reactions (Croix et al., 2015).

Anticancer Activity

The work by Jeon et al. (2017) describes the site-selective C–H amination reaction of 7-azaindoles leading to the formation of ortho-aminated N-aryl-7-azaindoles. These compounds, upon further transformation, exhibited significant in vitro anticancer activity against various human carcinoma cells, underscoring their potential in developing new anticancer agents (Jeon et al., 2017).

Synthesis of Functional Materials

Azaindole derivatives have been extensively studied for their potential uses in creating functional materials. A study by Wu et al. (2001) demonstrated the synthesis of novel blue luminescent organic compounds based on 7-azaindole derivatives, which were used as emitters in electroluminescent devices. This research opens avenues for the use of such compounds in the development of new materials for electronic applications (Wu et al., 2001).

Chemical Bond Activation and Coordination Chemistry

Reactivity Toward C-H and C-X Bonds

Zhao and Wang (2010) discussed the coordination chemistry of 7-azaindole derivatives, highlighting their rich interactions with both main group elements and transition metals. These compounds and their metal complexes have shown unique reactivity towards C-H and C-X bond activation, offering new pathways for chemical transformations (Zhao & Wang, 2010).

Covalent Attachment of Molecules

Devadoss and Chidsey (2007) reported the preparation of azide-modified graphitic surfaces using iodine azide, which were then used for covalent attachment of alkyne-terminated molecules through "click" chemistry. This study exemplifies the application of azaindole derivatives in modifying surfaces at the molecular level, which has implications for materials science and nanotechnology (Devadoss & Chidsey, 2007).

Mechanism of Action

While the specific mechanism of action for 1-Benzyl-3-Iodo-7-azaindole is not mentioned in the retrieved papers, azaindoles in general have been used in the design of kinase inhibitors .

Safety and Hazards

While specific safety and hazard information for 1-Benzyl-3-Iodo-7-azaindole is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

Future Directions

Azaindoles and their derivatives exhibit significant biological activities and the use of this framework has contributed to the generation of new therapeutic agents . Their commercial availability has steadily increased and synthetic innovation has been continuously updated . Therefore, it is expected that the research and development of 1-Benzyl-3-Iodo-7-azaindole and similar compounds will continue to be a focus in the future.

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-Iodo-7-Azaindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of tyrosine protein kinases, which play a pivotal role in cell growth and differentiation. This modulation can lead to altered gene expression patterns and metabolic changes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly. This highlights the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. This interaction can lead to changes in the metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, this compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

properties

IUPAC Name

1-benzyl-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2/c15-13-10-17(9-11-5-2-1-3-6-11)14-12(13)7-4-8-16-14/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXCQDCJEMOYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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